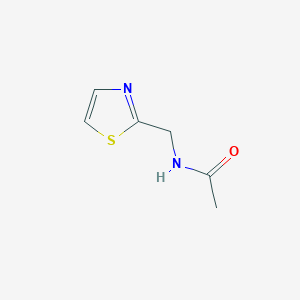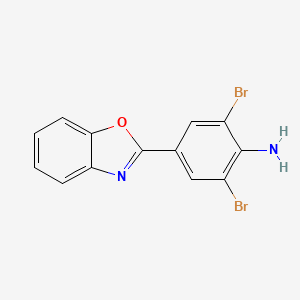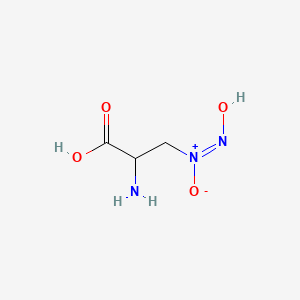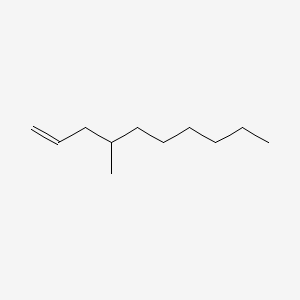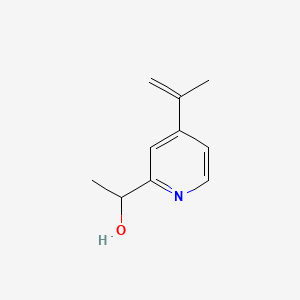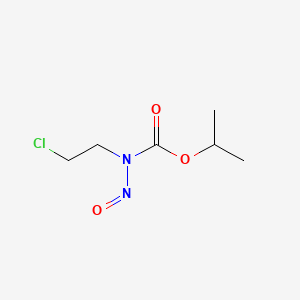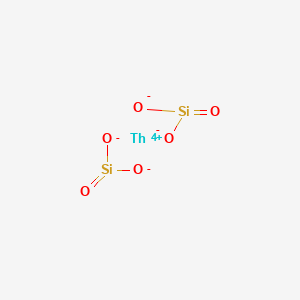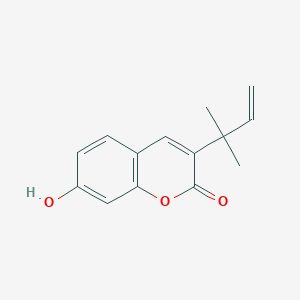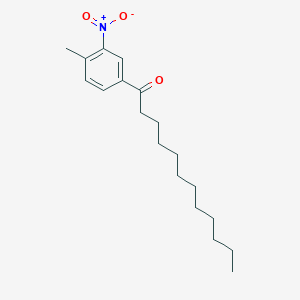
1-(4-Methyl-3-nitrophenyl)dodecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-nitrolaurophenone is an organic compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is characterized by its nitro and methyl functional groups attached to a laurophenone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitrolaurophenone typically involves the nitration of 4-methyl-laurophenone. The reaction conditions for nitration usually include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
Industrial production methods for 4-Methyl-3-nitrolaurophenone are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of hazardous materials, and maintaining stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-nitrolaurophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride can be used.
Major Products Formed
Reduction: The major product formed is 4-Methyl-3-aminolaurophenone.
Substitution: Depending on the substituent introduced, various derivatives of 4-Methyl-3-nitrolaurophenone can be synthesized.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-nitrolaurophenone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, although it is not currently used as a drug.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-nitrolaurophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-nitroacetophenone: Similar structure but with an acetophenone backbone.
4-Methyl-3-nitrobenzophenone: Similar structure but with a benzophenone backbone.
Uniqueness
4-Methyl-3-nitrolaurophenone is unique due to its laurophenone backbone, which imparts distinct chemical properties and reactivity compared to other nitro-substituted compounds.
Eigenschaften
Molekularformel |
C19H29NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-(4-methyl-3-nitrophenyl)dodecan-1-one |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-12-19(21)17-14-13-16(2)18(15-17)20(22)23/h13-15H,3-12H2,1-2H3 |
InChI-Schlüssel |
HBNRDICPKOJUQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
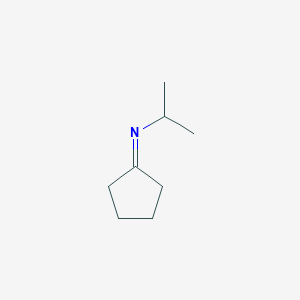
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
